molecular formula C14H14N2OS B6045357 2-(benzylthio)-N-4-pyridinylacetamide

2-(benzylthio)-N-4-pyridinylacetamide

Cat. No. B6045357
M. Wt: 258.34 g/mol
InChI Key: FFGDOSDEYQZNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-N-4-pyridinylacetamide is a chemical compound with the molecular formula C14H14N2OS. It is a member of the pyridine family and is known to exhibit various biological activities. This compound has been extensively studied in recent years due to its potential applications in the field of medical research.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-4-pyridinylacetamide is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-(Benzylthio)-N-4-pyridinylacetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. It has also been shown to reduce the level of oxidative stress in cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-N-4-pyridinylacetamide in lab experiments include its high potency and selectivity for various enzymes and signaling pathways. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 2-(benzylthio)-N-4-pyridinylacetamide. One possible direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential use in the treatment of cancer and other inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-4-pyridinylacetamide can be achieved by the reaction of 4-chloro-N-(pyridin-4-yl) acetamide with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product is then purified by column chromatography to obtain pure 2-(benzylthio)-N-4-pyridinylacetamide.

Scientific Research Applications

2-(Benzylthio)-N-4-pyridinylacetamide has been extensively studied for its potential applications in the field of medical research. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-benzylsulfanyl-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(16-13-6-8-15-9-7-13)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGDOSDEYQZNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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